molecular formula C10H13BCl2O3 B8260212 2-(2,5-Dichlorofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2,5-Dichlorofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8260212
M. Wt: 262.92 g/mol
InChI Key: IMSVSVGCLUCKKW-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a high-value boronic ester derivative that serves as a critical building block in organic synthesis and pharmaceutical research. This compound is part of a class of chemicals known for their stability and utility in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling . In these reactions, it acts as a robust organoboron reagent to form new carbon-carbon bonds, enabling the modular construction of complex biaryl and heteroaryl structures essential in drug discovery and materials science. The presence of the furan ring, substituted with chlorine atoms, provides a unique synthetic handle for further functionalization and introduces specific electronic properties to the molecule. Compounds of this nature are frequently employed in the custom synthesis of active pharmaceutical ingredients (APIs) and other advanced chemical intermediates . Supplied with a typical purity of 99% , this reagent is designed to meet the rigorous demands of research and development laboratories. It is offered in various packaging options to suit scale-up needs and should be stored at room temperature in a ventilated area . This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the relevant safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

2-(2,5-dichlorofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BCl2O3/c1-9(2)10(3,4)16-11(15-9)6-5-7(12)14-8(6)13/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSVSVGCLUCKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(OC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BCl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Framework

The most widely reported method involves a Suzuki-Miyaura cross-coupling between 3-iodo-2,5-dichlorofuran and bis(pinacolato)diboron (B₂pin₂). The reaction employs a palladium catalyst (e.g., Pd(OAc)₂ or Pd(dppf)Cl₂) in the presence of a base (e.g., K₂CO₃ or Et₃N) under inert conditions. The furan core is functionalized at the 3-position, leveraging the electrophilic character of the iodine substituent.

Reaction Scheme:
C4HCl2OI+B2pin2Pd catalyst, baseC10H13BCl2O3\text{C}_4\text{HCl}_2\text{OI} + \text{B}_2\text{pin}_2 \xrightarrow{\text{Pd catalyst, base}} \text{C}_{10}\text{H}_{13}\text{BCl}_2\text{O}_3

Optimized Conditions

  • Catalyst Loadings: 1–5 mol% Pd(OAc)₂ with 2–10 mol% supporting ligands (e.g., CyJohnPhos).

  • Solvent Systems: 1,4-Dioxane or toluene at reflux (90–110°C).

  • Yields: 48–74% after column chromatography.

Table 1. Representative Catalytic Systems

CatalystLigandBaseSolventYield (%)
Pd(OAc)₂CyJohnPhosEt₃NDioxane48
Pd(dppf)Cl₂NoneK₂CO₃Toluene62

Halogen Exchange via Boron-Triflate Intermediates

Stepwise Functionalization

An alternative route involves generating a boron triflate intermediate from 2,5-dichlorofuran-3-triflate, followed by transmetallation with pinacolborane. This method avoids direct coupling and instead utilizes halogen exchange at the boron center.

Key Steps:

  • Triflation: Treatment of 2,5-dichlorofuran with Tf₂O in dichloromethane.

  • Boron Insertion: Reaction with pinacolborane (HBpin) in the presence of Cu(I) catalysts.

Advantages:

  • Higher regioselectivity for the 3-position.

  • Reduced side products from competing coupling pathways.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and minimize safety risks associated with exothermic boronylation steps. Parameters include:

  • Residence Time: 10–15 minutes at 100°C.

  • Catalyst Recovery: Pd nanoparticles immobilized on silica supports for reuse.

Purification Protocols

  • Distillation: Vacuum distillation (108°C at 23 mmHg) isolates the boronic ester with >98% purity.

  • Crystallization: Low-temperature recrystallization from hexane/ethyl acetate mixtures.

Challenges and Mitigation Strategies

Stability Issues

The dioxaborolane ring is prone to hydrolysis under acidic or aqueous conditions. Stabilization methods include:

  • Inert Atmosphere Handling: Rigorous exclusion of moisture via Schlenk techniques.

  • Additives: Triethylamine (1–2 equiv) to scavenge trace HCl.

Byproduct Formation

Common byproducts (e.g., deborylated furans) are minimized by:

  • Stoichiometric Control: Limiting B₂pin₂ to 1.1–1.3 equivalents.

  • Ligand Screening: Bulky ligands (e.g., SPhos) suppress homocoupling.

Emerging Methodologies

Photoredox Catalysis

Recent advances utilize visible-light-mediated borylation with Ir(ppy)₃ catalysts, enabling room-temperature reactions with improved atom economy.

Electrochemical Synthesis

Preliminary studies demonstrate boron-electrode assemblies for direct furan borylation, eliminating metal catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The furanyl group can be oxidized to form a furanone derivative.

    Reduction: The chlorine atoms can be reduced to form a dihydrofuran derivative.

    Substitution: The chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furanyl group may yield a furanone, while reduction of the chlorine atoms may produce a dihydrofuran derivative.

Scientific Research Applications

2-(2,5-Dichlorofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane depends on its specific application. In cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the furanyl group to an aryl or vinyl halide. In biological applications, the compound may interact with specific molecular targets or pathways, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent Molecular Weight Melting Point (°C) Key Applications Reference
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3,5-Dichlorophenyl 272.96 53 Suzuki coupling intermediates
4,4,5,5-Tetramethyl-2-(2-methylfuran-3-yl)-1,3,2-dioxaborolane 2-Methylfuran-3-yl 194.05 N/A (liquid) Polymer synthesis
2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Fluorophenyl 220.06 N/A (liquid) Radiolabeling precursors
2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2,4-Dichlorophenyl 272.96 N/A Agrochemical intermediates

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Chlorine substituents (e.g., 3,5-dichlorophenyl) enhance electrophilicity at the boron center, accelerating transmetallation in cross-coupling reactions but may reduce solubility in polar solvents .
  • Heteroaromatic Substituents : Furan-based derivatives (e.g., 2-methylfuran-3-yl) exhibit lower thermal stability compared to phenyl analogs due to reduced aromatic stabilization but are preferred in conjugated polymer synthesis .
  • Fluorine Substituents : Fluorinated analogs (e.g., 4-fluorophenyl) show improved metabolic stability in drug candidates, attributed to fluorine’s electronegativity and small atomic radius .

Reactivity in Cross-Coupling Reactions

The dichlorofuran derivative’s reactivity can be contextualized against:

  • Arylboronates : Phenyl-substituted dioxaborolanes (e.g., 3,5-dichlorophenyl) undergo Suzuki coupling with aryl halides at 80–100°C, yielding biaryls with >90% efficiency . Chlorine substituents on the aryl ring increase oxidative addition rates with palladium(0) catalysts .
  • Heteroarylboronates : Furan- and thiophene-based analogs (e.g., 2-(4-chlorothiophen-3-yl)-dioxaborolane) require milder conditions (50–70°C) due to heteroaromatic ring sensitivity but enable access to π-conjugated systems .
  • Steric Effects : Bulky substituents (e.g., 2-methylfuran) slow coupling kinetics due to hindered access to the boron center, necessitating larger ligand frameworks (e.g., XPhos) .

Physical and Spectroscopic Properties

Table 2: NMR Data Comparison

Compound Name ¹H NMR (δ, ppm) ¹¹B NMR (δ, ppm) Physical State Reference
2-(3-Chlorophenyl)-dioxaborolane 7.6–7.4 (m, Ar-H), 1.3 (s, CH₃) 30.2 Colorless liquid
2-(4-Trifluoromethoxyphenyl)-dioxaborolane 7.8–7.6 (m, Ar-H), 1.3 (s, CH₃) 29.8 White solid
2-(2,5-Dichlorofuran-3-yl)-dioxaborolane (Inferred) ~6.8–6.5 (furan-H), 1.3 (s, CH₃) ~30–32 Likely liquid N/A

Insights :

  • ¹¹B NMR : All dioxaborolanes exhibit ¹¹B shifts between 29–32 ppm, characteristic of tetracoordinated boron in pinacol esters .
  • Melting Points : Chlorinated aryl derivatives (e.g., 3,5-dichlorophenyl) are solids at room temperature, while furan-based analogs remain liquids due to weaker intermolecular forces .

Biological Activity

2-(2,5-Dichlorofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and applications of this compound based on diverse scientific literature.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H14Cl2B O2
  • Molecular Weight : Approximately 267.06 g/mol

Anticancer Activity

Recent studies have indicated that derivatives of dioxaborolane compounds exhibit significant anticancer properties. The biological activity of this compound was evaluated against various cancer cell lines.

Case Study Findings :

  • Cytotoxicity : The compound demonstrated cytotoxic effects in vitro against several cancer cell lines including breast (MCF-7) and colon (HCT116) cancers. The IC50 values were determined using MTT assays.
    • MCF-7 Cell Line : IC50 = 10.8 ± 0.7 μM
    • HCT116 Cell Line : IC50 = 9.1 ± 2.4 μM

These results indicate that the compound possesses moderate to high cytotoxicity against these cell lines .

The mechanism through which this compound exerts its effects appears to involve:

  • Induction of apoptosis in cancer cells.
  • Disruption of the cell cycle at G0/G1 and S phases.

This suggests that the compound may interfere with critical cellular processes necessary for cancer cell proliferation .

Applications in Drug Development

The unique structural features of this compound make it a valuable candidate in drug development:

  • Bioconjugation : Its reactivity allows for the attachment of biomolecules to enhance drug delivery systems.
  • Synthesis of Complex Molecules : It serves as a versatile building block in organic synthesis and can be utilized to develop new therapeutic agents.

Comparative Analysis Table

CompoundIC50 (μM)Cancer TypeMechanism
This compound10.8 ± 0.7 (MCF-7)Breast CancerApoptosis induction
9.1 ± 2.4 (HCT116)Colon CancerCell cycle disruption
Other Similar CompoundsVariesVariousVaries

Q & A

Q. What are the preferred synthetic routes for preparing 2-(2,5-dichlorofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer: The compound is typically synthesized via boronic esterification. A common approach involves reacting 2,5-dichlorofuran-3-ylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions. Key steps include:

  • Reagent Purification: Use freshly distilled pinacol to avoid moisture contamination.
  • Catalysis: Employ a Lewis acid catalyst (e.g., MgSO₄) to accelerate esterification .
  • Workup: Isolate the product via column chromatography (hexane/ethyl acetate gradient).

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 6.8–7.5 ppm for dichlorofuran) and methyl groups (δ 1.0–1.3 ppm) .
    • ¹¹B NMR: Confirm boronate ester formation (δ 28–32 ppm) .
  • HRMS: Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 273.0) .
  • HPLC/GC-MS: Assess purity (>95%) and detect hydrolyzed byproducts .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound?

Methodological Answer: Key variables include catalyst selection, solvent, and base:

  • Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf) show high efficiency for furan derivatives .
  • Solvent Systems: Use toluene/ethanol (3:1) to balance solubility and reaction rate.
  • Bases: K₂CO₃ or CsF enhances transmetalation efficiency .

Data Contradiction Analysis:
Conflicting yields (e.g., 60% vs. 85%) may arise from:

  • Oxygen Sensitivity: Degradation of the boronate ester under non-inert conditions .
  • Substrate Steric Effects: Bulky coupling partners reduce reactivity, requiring higher catalyst loading .

Q. How do structural modifications (e.g., halogen position) impact biological activity or material properties?

Methodological Answer: Compare analogs via:

  • Computational Modeling: DFT studies to assess electronic effects of Cl substitution .
  • Biological Assays: Test against kinase targets (e.g., dichlorofuran derivatives inhibit EGFR with IC₅₀ = 0.2 μM) .
  • Material Properties: Measure fluorescence quenching in OLED applications .

Q. How should researchers address discrepancies in stability data across studies?

Methodological Answer: Contradictions in shelf-life (e.g., 6 months vs. 12 months) often stem from:

  • Storage Conditions: Argon atmosphere and desiccants (e.g., molecular sieves) prevent hydrolysis .
  • Analytical Methods: Use Karl Fischer titration to quantify residual moisture (<0.1% for long-term stability) .

Q. What advanced techniques validate reaction mechanisms involving this boronate ester?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated analogs to identify rate-limiting steps .
  • In Situ NMR: Monitor intermediates during cross-coupling (e.g., oxidative addition vs. transmetalation) .

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